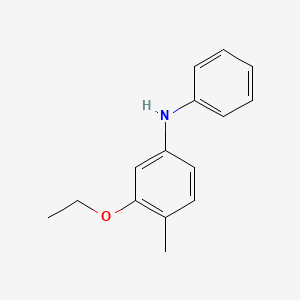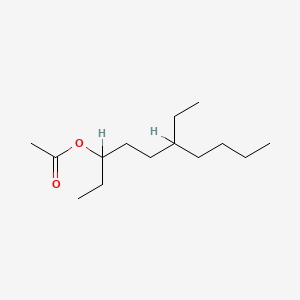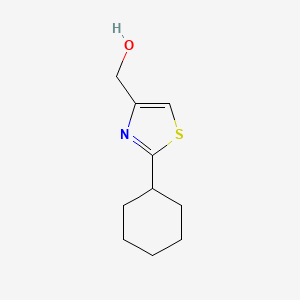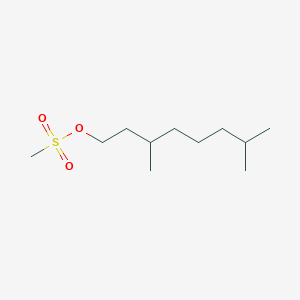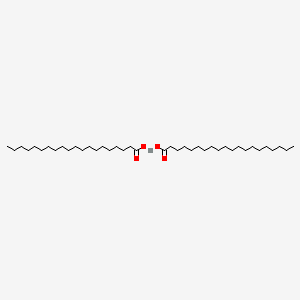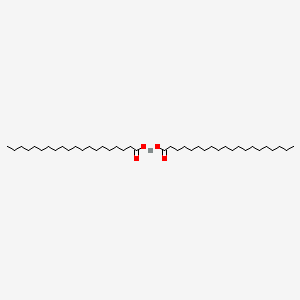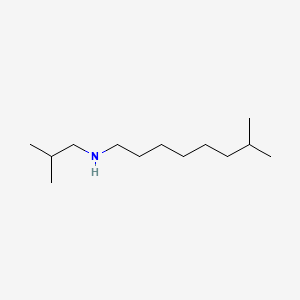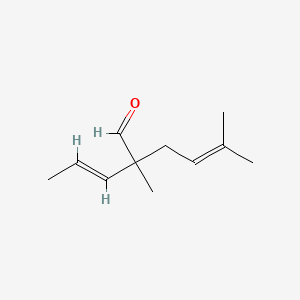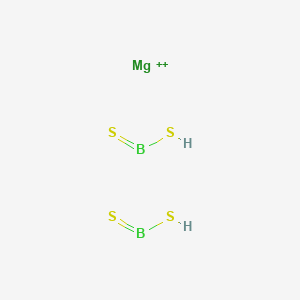
Magnesium di(thioborate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium di(thioborate) is a heterocyclic organic compound with the molecular formula B2Mg3O4S2This compound is characterized by its high molecular weight of 222.6646 g/mol and its structure, which includes magnesium, boron, oxygen, and sulfur atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium di(thioborate) can be synthesized through several methods. One common approach involves the reaction of magnesium chloride hexahydrate (MgCl2•6H2O) with borax (Na2B4O7•10H2O) under high-temperature conditions. The reaction typically requires a calcination temperature of around 800°C and a calcination time of approximately 6 hours. The amount-of-substance ratio of boron to magnesium is maintained at 2:1, and a flux dosage of 4:1 is used .
Industrial Production Methods
Industrial production of magnesium di(thioborate) often employs high-temperature molten-salt methods. These methods are preferred due to their simplicity, low cost, and suitability for large-scale production. The high-temperature molten-salt methods can be divided into high temperature-flux-dry and high temperature-flux-wet methods. The latter is more effective in producing high-quality magnesium di(thioborate) with desirable properties .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium di(thioborate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: Magnesium di(thioborate) can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents such as chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield borate and sulfate compounds, while reduction reactions can produce borohydride and magnesium compounds .
Aplicaciones Científicas De Investigación
Magnesium di(thioborate) has a wide range of scientific research applications, including but not limited to:
Mecanismo De Acción
The mechanism by which magnesium di(thioborate) exerts its effects involves its interaction with molecular targets and pathways. Magnesium ions play a crucial role in various enzymatic reactions and cellular processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed effects in different applications. For example, in medical applications, magnesium di(thioborate) may interact with cellular receptors and signaling pathways to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium borate (MgB4O7): Known for its thermoluminescence and mechanical properties.
Magnesium oxide (MgO): Commonly used as a refractory material and in the production of magnesium metal.
Magnesium sulfate (MgSO4): Widely used in medicine as an electrolyte replenisher and in agriculture as a fertilizer.
Uniqueness of Magnesium di(thioborate)
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Propiedades
Número CAS |
76092-59-6 |
|---|---|
Fórmula molecular |
B2H2MgS4+2 |
Peso molecular |
176.2 g/mol |
Nombre IUPAC |
magnesium;sulfanylideneborinothioic acid |
InChI |
InChI=1S/2BHS2.Mg/c2*2-1-3;/h2*2H;/q;;+2 |
Clave InChI |
DBXPQYGCRHBDBP-UHFFFAOYSA-N |
SMILES canónico |
B(=S)S.B(=S)S.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


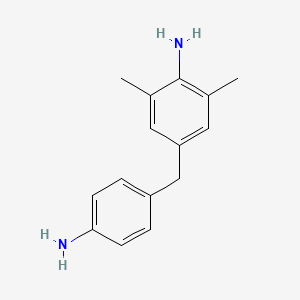
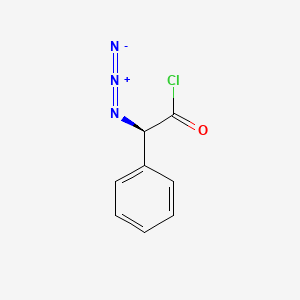

![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)
